molecular formula C10H16N2O6 B14788765 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B14788765
M. Wt: 260.24 g/mol
InChI Key: BTFXIEGOSDSOGN-UHFFFAOYSA-N
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Description

5-Methyl-5,6-dihydrouridine is a modified nucleoside found in the chromosomal RNA of rat ascites tumors. It is a minor constituent that plays a role in nucleic acid modification

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5,6-dihydrouridine involves the reduction of uridine to dihydrouridine, followed by methylation. The reduction is typically carried out using dihydrouridine synthases, which catalyze the reduction of the 5,6-double bond of uridine . The methylation step can be achieved using methylating agents under controlled conditions.

Industrial Production Methods

Industrial production of 5-Methyl-5,6-dihydrouridine is not well-documented, but it likely involves large-scale synthesis using similar enzymatic and chemical methods as in laboratory settings. The process would require optimization for yield and purity, as well as considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5,6-dihydrouridine can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydro form back to uridine or other oxidized derivatives.

    Reduction: Further reduction can modify the nucleoside structure, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uridine, while substitution reactions can produce a variety of modified nucleosides with different functional groups.

Properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXIEGOSDSOGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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